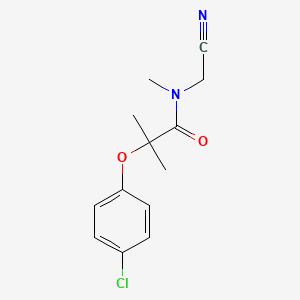
2-(4-chlorophenoxy)-N-(cyanomethyl)-N,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(cyanomethyl)-N,2-dimethylpropanamide is a chemical compound that belongs to the class of amides. It is commonly known as Propanil, and it is widely used as a herbicide. The chemical formula of Propanil is C12H15ClN2O2.
Wirkmechanismus
Propanil acts by inhibiting the photosynthetic electron transport chain in plants. It blocks the electron transport chain by binding to the quinone-binding site of photosystem II. This leads to the accumulation of reactive oxygen species and the destruction of the photosynthetic apparatus. The inhibition of photosynthesis ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Propanil has been shown to have toxic effects on non-target organisms such as fish, birds, and mammals. It can cause liver and kidney damage, as well as reproductive and developmental abnormalities. Propanil has also been shown to have endocrine-disrupting effects, particularly on the thyroid gland.
Vorteile Und Einschränkungen Für Laborexperimente
Propanil is a useful tool for studying the effects of herbicides on plant physiology and metabolism. It is relatively inexpensive and easy to use. However, Propanil has limitations in terms of its specificity and selectivity. It can also have toxic effects on non-target organisms, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Propanil. One area of research could focus on the development of new herbicides that are more specific and selective than Propanil. Another area of research could focus on the development of new methods for the detection and quantification of Propanil in environmental samples. Finally, research could focus on the ecological and environmental impacts of Propanil, particularly on non-target organisms and ecosystems.
Synthesemethoden
Propanil is synthesized by the reaction of 4-chlorophenol with cyanomethyl isopropyl ketone in the presence of a base. The reaction takes place in a solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Propanil is widely used in scientific research, particularly in the field of agriculture. It is used as a herbicide to control the growth of weeds in rice paddies, cotton fields, and other crops. Propanil is also used as a tool to study the effects of herbicides on plant physiology and metabolism. In addition, Propanil is used as a reference compound in the development of new herbicides.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(cyanomethyl)-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2,12(17)16(3)9-8-15)18-11-6-4-10(14)5-7-11/h4-7H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGQPICRMVSMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC#N)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride](/img/structure/B2431034.png)
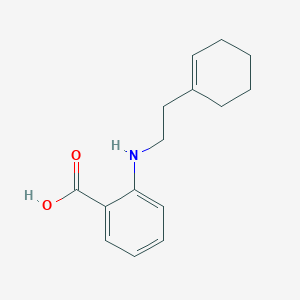
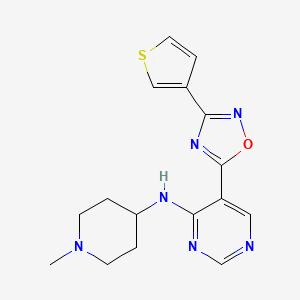
![2-[[1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2431039.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2431043.png)
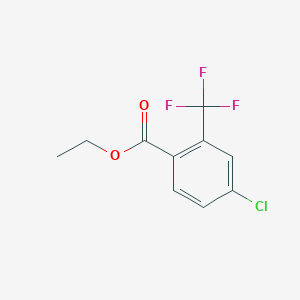
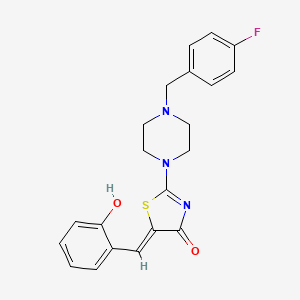

![2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2431050.png)
![N'-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2431051.png)
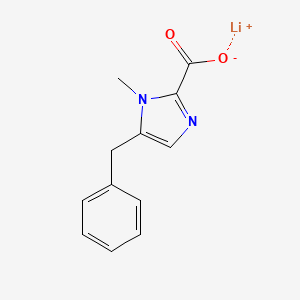
![4-[[(3-Amino-3-cyclopropylpropanoyl)amino]methyl]benzoic acid;hydrochloride](/img/structure/B2431054.png)